Product packaging for 4,5-Difluoro-1-benzofuran(Cat. No.:)

4,5-Difluoro-1-benzofuran

Cat. No.: B13180591
M. Wt: 154.11 g/mol
InChI Key: ZDZLHVDWNJIWGA-UHFFFAOYSA-N
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Description

4,5-Difluoro-1-benzofuran is a high-purity chemical reagent designed for research and development applications. The benzofuran scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous biologically active compounds and natural products . This core structure is a versatile building block for constructing novel molecules with potential pharmacological activity. Introducing fluorine atoms at the 4 and 5 positions is a strategic modification in drug design. Fluorination can enhance a compound's metabolic stability, influence its lipophilicity, and improve its binding affinity to biological targets, making it a valuable intermediate for creating new therapeutic candidates . Researchers can utilize this compound as a key synthetic precursor in exploring new chemical entities. Benzofuran derivatives have demonstrated a wide spectrum of biological activities in scientific literature, including anticancer , antimicrobial , and antioxidant properties . This compound is intended for use in laboratory research settings only. It is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4F2O B13180591 4,5-Difluoro-1-benzofuran

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4F2O

Molecular Weight

154.11 g/mol

IUPAC Name

4,5-difluoro-1-benzofuran

InChI

InChI=1S/C8H4F2O/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4H

InChI Key

ZDZLHVDWNJIWGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1OC=C2)F)F

Origin of Product

United States

Synthetic Methodologies for the Construction of 4,5 Difluoro 1 Benzofuran and Its Precursors

Historical and Precedented Synthetic Approaches to the Benzofuran (B130515) Nucleus

Historically, the synthesis of the benzofuran core has been achieved through various classical methods. One of the earliest reports was by Perkin in 1870, who synthesized the parent benzofuran from coumarin. jocpr.com Other foundational methods include the Rap-Stoermer reaction, which involves the condensation of α-haloketones with substituted salicylaldehydes in the presence of a base. nih.gov

Classic approaches often involved the intramolecular cyclization of appropriately substituted phenols. For instance, the reaction of salicylaldehyde with chloroacetic acid derivatives or α-haloketones has been a common strategy. acs.org Another well-established route is the acid-catalyzed cyclization and dehydration of α-aryloxyketones. rsc.org These methods, while foundational, sometimes require harsh conditions and may not be suitable for substrates with sensitive functional groups, including certain fluorinated precursors.

Classical and Modern Strategies for Directed Synthesis of 4,5-Difluoro-1-benzofuran

The directed synthesis of this compound necessitates strategies that can accommodate the specific substitution pattern of the difluorinated benzene (B151609) ring. This typically involves either starting with a pre-functionalized difluorophenol or employing modern catalytic methods that allow for precise bond formation.

A logical and common approach to synthesizing substituted benzofurans is to begin with the corresponding substituted phenol. For this compound, the key starting material would be 3,4-difluorophenol. The strategy then involves introducing a two-carbon unit at the ortho-position to the hydroxyl group, followed by an intramolecular cyclization to form the furan (B31954) ring.

Formylation and acylation are fundamental organic reactions used to introduce carbonyl groups onto an aromatic ring. In the context of benzofuran synthesis, these reactions are used to install an ortho-carbonyl group on a phenol, which serves as the electrophilic partner in the subsequent cyclization.

Formylation: The introduction of a formyl group (-CHO) onto a phenol, particularly at the ortho position, is a critical step. Several methods exist, though regioselectivity can be a challenge.

Duff Reaction: This reaction uses hexamethylenetetramine in an acidic medium (like trifluoroacetic acid) to formylate activated aromatic rings like phenols. Careful control of reaction conditions can favor mono-formylation. lookchem.com

Reimer-Tiemann Reaction: This method employs chloroform in a basic solution to generate a dichlorocarbene intermediate, which reacts with the phenoxide to yield a salicylaldehyde derivative.

Magnesium Chloride-Mediated Formylation: A highly ortho-selective method uses magnesium chloride, triethylamine, and paraformaldehyde, offering high yields of salicylaldehydes under relatively mild conditions. orgsyn.org

Acylation: Introducing an acyl group (-COR) can be achieved via Friedel-Crafts acylation or related reactions. The resulting ortho-hydroxyaryl ketone is a versatile precursor for the benzofuran ring.

The table below summarizes conditions for these key transformations.

Reaction NameReagentsTypical ConditionsSelectivity
Duff ReactionHexamethylenetetramine, Acid (e.g., TFA)HeatOrtho/Para, favors Ortho
Reimer-TiemannChloroform (CHCl₃), Base (e.g., NaOH)HeatPrimarily Ortho
MgCl₂-MediatedMgCl₂, Triethylamine, ParaformaldehydeAcetonitrile, HeatExclusively Ortho
Friedel-CraftsAcyl Halide/Anhydride, Lewis AcidAnhydrous SolventOrtho/Para

Once the ortho-formyl or ortho-acyl difluorophenol is synthesized, the next step is the intramolecular cyclization to close the furan ring. This is typically achieved by reacting the precursor with a reagent that provides the remaining two carbons of the furan ring, followed by ring closure.

A common method involves the reaction of the ortho-hydroxyaryl aldehyde or ketone with an active methylene compound (e.g., diethyl malonate, ethyl chloroacetate) followed by cyclization, dehydration, and often saponification/decarboxylation. An alternative is the Perkin reaction, which can lead to the formation of a coumarin, which can then be converted to a benzofuran. jocpr.com More direct methods involve Wittig-type reactions or Horner-Wadsworth-Emmons reactions on the ortho-hydroxyaryl ketone to build the C2-C3 bond, followed by cyclization. A cascade sequence involving nucleophilic aromatic substitution followed by a 5-endo-dig cyclization onto an ortho-acetylene group has also been developed, providing a metal-free route to the benzofuran core. rsc.org

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering mild conditions, high efficiency, and excellent functional group tolerance. nih.govelsevier.com Palladium, in particular, has been extensively used for constructing the benzofuran scaffold. researchgate.nettandfonline.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming the key C-C and C-O bonds required for the benzofuran ring system.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. For benzofuran synthesis, a common strategy involves the Sonogashira coupling of an ortho-iodophenol with a terminal alkyne. The resulting 2-alkynylphenol intermediate then undergoes an intramolecular cyclization (hydroalkoxylation), often catalyzed by the same palladium catalyst or another metal salt (e.g., copper, gold), to afford the 2-substituted benzofuran. acs.orgorganic-chemistry.org This approach is highly versatile, allowing for a wide range of substituents at the 2-position.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. An intramolecular Heck reaction can be employed to synthesize benzofurans. For example, an ortho-halophenyl allyl ether can undergo an intramolecular cyclization to form a dihydrobenzofuran, which can then be oxidized to the corresponding benzofuran.

Aryldifluoroalkylation: A novel and highly relevant approach involves the palladium-catalyzed aryldifluoroalkylation of 1,6-enynes. acs.org This method uses reagents like ethyl difluoroiodoacetate in combination with an arylboronic acid to construct difluoroalkylated benzofuran derivatives in a single step. The reaction proceeds through a cascade of difluoroalkylation and arylation, offering a direct route to complex fluorinated heterocycles under mild conditions. acs.org This strategy is particularly pertinent for the synthesis of molecules like this compound, where the arylboronic acid partner would be 3,4-difluorophenylboronic acid.

The table below provides an overview of these palladium-catalyzed methods.

Reaction NameKey ReactantsCatalyst System (Typical)Key Bond Formations
Sonogashira Coupling & Cyclizationo-Iodophenol, Terminal AlkynePdCl₂(PPh₃)₂, CuI, BaseC(sp)-C(sp²), C-O
Intramolecular Heck Reactiono-Halophenyl Allyl EtherPd(OAc)₂, Ligand, BaseC-C, C-O
Aryldifluoroalkylation1,6-Enyne, Arylboronic Acid, RCF₂IPd Catalyst, LigandC-C, C-CF₂

Transition Metal-Catalyzed Methodologies

Copper-Catalyzed Transformations (e.g., C-F Bond Activation)

Copper catalysis offers a cost-effective and versatile platform for the synthesis of benzofuran derivatives. These methods often proceed through mechanisms such as Sonogashira coupling followed by intramolecular cyclization or aerobic oxidative cyclization. rsc.orgacs.org One prominent strategy involves the one-pot reaction of phenols and alkynes using a copper catalyst and molecular oxygen as the oxidant. rsc.org This transformation sequentially builds the benzofuran skeleton through nucleophilic addition and subsequent oxidative cyclization. rsc.org

Another powerful copper-catalyzed approach is the Sonogashira coupling of iodophenols with terminal alkynes, which, when followed by intramolecular cyclization, yields the benzofuran ring system. acs.org In some protocols, copper iodide is employed as a co-catalyst alongside palladium. acs.orgnih.gov Green chemistry principles have been incorporated by using eco-friendly deep eutectic solvents (DES) in one-pot syntheses that combine o-hydroxy aldehydes, amines, and alkynes with a copper iodide catalyst. acs.orgnih.gov The construction of carbon-fluorine bonds, a key step for fluorinated aromatics, has also seen significant advancement through copper-catalyzed fluorination reactions, providing pathways to essential precursors. nih.govresearchgate.net

Table 1: Overview of Copper-Catalyzed Reactions for Benzofuran Synthesis

Reaction Type Reactants Catalyst System Key Features
Aerobic Oxidative Cyclization Phenols, Alkynes Copper catalyst, O₂ One-pot, regioselective synthesis of polysubstituted benzofurans. rsc.org
Sonogashira Coupling/Cyclization Iodophenols, Terminal Alkynes (PPh₃)PdCl₂ / CuI Two-step process yielding various benzofuran derivatives. acs.org
One-Pot Three-Component Synthesis o-Hydroxy Aldehydes, Amines, Alkynes Copper Iodide (CuI) Environmentally benign approach using deep eutectic solvents (DES). acs.orgnih.gov
Nickel-Catalyzed C–F Bond Activation Strategies

Nickel catalysis has emerged as a formidable tool for the activation of strong carbon-fluorine (C–F) bonds, a traditionally challenging transformation in organic synthesis. beilstein-journals.orgnih.gov This capability is particularly relevant for the late-stage functionalization of fluorinated aromatic compounds to produce complex benzofuran derivatives. beilstein-journals.orgnih.gov An efficient nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids allows for the synthesis of a variety of 2-arylbenzofurans under mild conditions. beilstein-journals.orgnih.gov

The proposed mechanism involves the interaction of the 2-fluorobenzofuran with a zero-valent nickel species to form a nickelacyclopropane intermediate. beilstein-journals.orgnih.gov Subsequent β-fluorine elimination from this intermediate drives the C–F bond activation and facilitates the cross-coupling reaction. beilstein-journals.orgnih.gov This methodology enables orthogonal coupling, where C–F and C–Br bonds can be selectively functionalized in the same molecule. beilstein-journals.org For instance, a palladium catalyst can first be used to couple an arylboronic acid at a C-Br site while leaving the C-F bond intact; a subsequent nickel-catalyzed reaction then activates the C-F bond for a second coupling. beilstein-journals.org Other nickel-catalyzed methods involve the intramolecular nucleophilic addition of aryl halides to aryl ketones to form the benzofuran ring. thieme.de

Table 2: Nickel-Catalyzed Defluorinative Arylation of Fluorobenzofurans

Substrate Coupling Partner Product Yield
2-Fluorobenzofuran Phenylboronic acid 2-Phenylbenzofuran 81% beilstein-journals.org
5-Bromo-2-fluorobenzofuran [4-(Trifluoromethyl)phenyl]boronic acid (Pd-cat.) 2-Fluoro-5-[4-(trifluoromethyl)phenyl]benzofuran 95% beilstein-journals.org
2-Fluoro-5-[4-(trifluoromethyl)phenyl]benzofuran Phenylboronic acid (Ni-cat.) 2-Phenyl-5-[4-(trifluoromethyl)phenyl]benzofuran 81% beilstein-journals.org
Rhodium- and Gold-Catalyzed Protocols

Rhodium and gold catalysts facilitate unique cyclization and rearrangement pathways for constructing benzofuran and related heterocyclic systems. Cationic rhodium(I) complexes, for example, have been successfully used in [2+2+2] cycloadditions of phenol-linked 1,6-diynes with alkynes, providing a flexible route to fused benzofuran derivatives under mild conditions. researchgate.net Rhodium has also been employed in cascade processes for the synthesis of fused dihydrofurans, which can be precursors to benzofurans. emory.edu

Gold catalysis is particularly effective in cycloisomerization reactions. Gold(I) complexes can catalyze the cycloisomerization of 2-(iodoethynyl)aryl esters, which proceeds through a sequence involving a rsc.orgacs.org-iodine shift, a C-O ring-closure, and a C-C bond formation to generate 3-iodo-2-acyl benzofurans. organic-chemistry.org Another protocol uses a gold(I) catalyst in combination with Selectfluor for the cycloisomerization of o-alkynyl phenols to produce benzofuran-3(2H)-ones. researchgate.net Interestingly, this transformation can also be achieved from benzofuran starting materials under metal-free conditions using Selectfluor. researchgate.net

Multi-Component Reaction Sequences for Fluorinated Benzofuran Derivatives

Multi-component reactions (MCRs) are highly efficient strategies for building molecular complexity in a single step from three or more starting materials. These one-pot processes are advantageous for creating libraries of complex molecules, such as functionalized benzofurans, by avoiding the isolation of intermediates, thereby saving time and resources. researchgate.net

An example of such a strategy is the three-component synthesis of multi-functionalized benzofurans via a one-pot, two-step domino protocol. This reaction can involve the combination of phenacyl bromides, N-heterocycles, and aromatic aldehydes to produce highly substituted 2,3-dihydrobenzofuran derivatives with excellent diastereoselectivity and in high yields. researchgate.net These MCRs often exhibit high atom economy and procedural simplicity, making them attractive for synthetic applications. researchgate.net

Tandem Reaction Architectures (e.g., SNAr-Cyclocondensation)

Tandem reactions, where multiple bond-forming events occur sequentially in a single operation without isolating intermediates, provide a rapid and efficient pathway to complex heterocyclic scaffolds. A notable example is the tandem Nucleophilic Aromatic Substitution (SNAr)-cyclocondensation strategy used to synthesize libraries of fluorinated 3-aminobenzofurans. rsc.orglboro.ac.uknih.govnih.gov

This reaction typically involves reacting a polyfluorinated aromatic precursor, such as a 4-substituted perfluorobenzonitrile, with an α-hydroxycarbonyl compound in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.orglboro.ac.uknih.gov The sequence is initiated by an SNAr reaction, followed by an intramolecular cyclocondensation to form the 3-aminobenzofuran core. nih.gov This method has been successfully applied to generate a diverse library of 3-amino-2,6-disubstituted-4,5,7-trifluorobenzofurans, which are valuable for medicinal chemistry research. rsc.orglboro.ac.uknih.govresearchgate.net

Table 3: Examples of Fluorinated 3-Aminobenzofurans via Tandem SNAr-Cyclocondensation

Perfluorobenzonitrile Precursor α-Hydroxycarbonyl Compound Product Structure Yield
4-(1H-Benzo[d]imidazol-1-yl)-2,3,5,6-tetrafluorobenzonitrile 2-Hydroxy-1-(4-methoxyphenyl)ethanone 3-Amino-6-(1H-benzo[d]imidazol-1-yl)-2-(4-methoxybenzoyl)-4,5,7-trifluorobenzofuran 65% nih.gov
4-(Cyclopropylamino)-2,3,5,6-tetrafluorobenzonitrile 2-Hydroxy-1-(4-methoxyphenyl)ethanone 3-Amino-6-(cyclopropylamino)-2-(4-methoxybenzoyl)-4,5,7-trifluorobenzofuran 53% nih.gov
2,3,5,6-Tetrafluoro-4-(4-methylpiperazin-1-yl)benzonitrile 2-Hydroxy-1-phenylethanone 3-Amino-2-benzoyl-4,5,7-trifluoro-6-(4-methylpiperazin-1-yl)benzofuran 71% nih.gov

Utilization of Difluorocarbene and Other Fluorine-Containing Building Blocks

Difluorocarbene (:CF₂) is a highly reactive intermediate that serves as a valuable C1 building block for introducing gem-difluoro groups into organic molecules. Its utilization in a formal [4+1] cyclization with readily accessible ortho-vinylphenols provides an efficient method for constructing the 2,2-difluorodihydrobenzofuran scaffold. acs.org This intermediate can then undergo further transformation, such as fluorine elimination, to yield 2-fluorobenzofurans. acs.org

The difluorocarbene can be generated in situ from various inexpensive and practical sources, including chlorodifluoromethane (ClCF₂H or Freon-22), which decomposes in the presence of a base. acs.orgacs.org The reaction sequence involves the capture of :CF₂ by the oxygen anion of a hydroxy group, followed by an intramolecular Michael addition. acs.org This strategy has proven to be scalable, with successful preparations at the multigram scale, and allows for late-stage functionalization of complex molecules. acs.org Other fluorinated building blocks, such as gem-difluoropropargylic intermediates, can also be cyclized to form gem-difluorodihydrobenzofurans, which are versatile platforms for further chemical modification. aub.edu.lb

Advanced Reaction Environment and Process Optimization Techniques

The synthesis of complex molecules like this compound benefits significantly from advanced reaction environments and process optimization. A key trend is the adoption of "green chemistry" principles, such as the use of environmentally benign solvents. For instance, deep eutectic solvents (DES) have been employed in copper-catalyzed one-pot syntheses of benzofurans, offering a greener alternative to traditional volatile organic solvents. nih.gov

Process optimization focuses on improving efficiency, yield, and scalability while simplifying procedures. The development of one-pot and tandem reaction sequences, as seen in the SNAr-cyclocondensation and multi-component strategies, minimizes waste and reduces operational steps. rsc.orgresearchgate.net Furthermore, the design of catalytic systems that operate under mild reaction conditions reduces energy consumption and improves the functional group tolerance of the reactions. beilstein-journals.orgnih.gov The scalability of a synthetic route is a crucial factor for practical applications, and methods such as the use of Freon-22 for generating difluorocarbene have been successfully scaled up to a multigram level, demonstrating their industrial potential. acs.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. In the context of benzofuran synthesis, microwave irradiation can be effectively employed for key bond-forming steps, such as the Sonogashira coupling and subsequent cyclization reactions.

A plausible microwave-assisted route to this compound would involve the coupling of a suitably substituted 2,3-difluorophenol derivative with a terminal alkyne, followed by an intramolecular cyclization. For instance, the Sonogashira coupling of 2,3-difluorophenol with an appropriate acetylene derivative, catalyzed by palladium and copper complexes, can be significantly expedited under microwave irradiation. The subsequent intramolecular cyclization to form the furan ring can also be promoted by microwave energy, often in the presence of a suitable catalyst or base. This approach offers rapid access to the difluorinated benzofuran scaffold, minimizing the formation of side products that can occur with prolonged heating. nih.gov

While specific protocols for this compound are not extensively detailed in the literature, the general principles of microwave-assisted benzofuran synthesis are well-established and can be adapted for this target molecule. The key is the selection of appropriate precursors and the optimization of reaction conditions, such as temperature, pressure, and irradiation time, to achieve the desired regioselectivity and yield.

Green Chemistry Principles and Solvent-Free Reaction Conditions

The principles of green chemistry aim to reduce the environmental impact of chemical processes. This includes the use of safer solvents, the reduction of waste, and the development of more energy-efficient reactions. In the synthesis of fluorinated benzofurans, green chemistry principles can be applied to minimize the use of hazardous reagents and solvents.

One approach is the use of more environmentally benign solvents. For example, deep eutectic solvents (DESs) have been explored as green reaction media for the synthesis of benzofuran derivatives. acs.org These solvents are typically composed of a mixture of a hydrogen bond donor and a hydrogen bond acceptor and can offer unique solubility and catalytic properties. For the synthesis of this compound, a one-pot reaction in a DES could involve the reaction of a 2,3-difluorosalicylaldehyde derivative with an amine and an alkyne, catalyzed by a copper salt. acs.org

Solvent-free, or neat, reaction conditions represent another important green chemistry strategy. Efficient fluorination of various organic compounds has been achieved under solvent-free conditions using reagents like Selectfluor™ or N-fluorobenzenesulfonimide. researchgate.net While a direct solvent-free synthesis of this compound from basic precursors is not explicitly documented, the development of such a method would be a significant advancement in the sustainable production of this compound. This could potentially involve the solid-state reaction of precursors under thermal or mechanochemical activation.

Flow Chemistry and Continuous Manufacturing Applications

Flow chemistry, or continuous manufacturing, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. rsc.org The application of flow chemistry to the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals is a rapidly growing field.

Enhanced Reaction Control and Scalability Considerations

Scalability is another significant benefit of continuous flow systems. Instead of using larger reactors, production can be increased by running the flow system for longer periods or by "numbering-up" – running multiple reactors in parallel. This approach avoids the challenges often associated with scaling up batch reactions, such as changes in heat and mass transfer. The synthesis of benzofuranones, structurally related to benzofurans, has been successfully demonstrated in a sequential continuous-flow system, highlighting the potential for scalable production of these heterocyclic cores. nih.gov

Integration with Process Analytical Technologies (PAT)

Process Analytical Technology (PAT) involves the use of in-line or on-line analytical tools to monitor and control chemical processes in real-time. merckmillipore.com The integration of PAT with continuous flow synthesis provides a powerful platform for process optimization and quality control. nih.gov

For the continuous manufacturing of this compound, PAT tools such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, or online high-performance liquid chromatography (HPLC) could be used to monitor the conversion of starting materials, the formation of intermediates, and the purity of the final product in real-time. americanpharmaceuticalreview.com This real-time data can be used to adjust process parameters to maintain optimal performance and ensure consistent product quality. The integration of PAT is a key component of modern, data-driven approaches to chemical manufacturing. chemrxiv.org

Photochemical and Electrochemical Synthetic Transformations

Photochemical and electrochemical methods offer alternative, often milder, conditions for organic synthesis compared to traditional thermal methods. These techniques can enable unique transformations and provide access to reactive intermediates that are difficult to generate by other means.

Photochemical Synthesis: Photochemistry in continuous flow reactors has gained significant attention due to improved irradiation efficiency and scalability. nih.gov A photochemical route to benzofurans has been reported involving the reaction of o-chlorophenols with terminal alkynes under UV irradiation, proceeding through a metal-free Sonogashira-type coupling followed by cyclization. researchgate.net This approach could potentially be adapted for the synthesis of this compound from a corresponding difluorinated chlorophenol precursor. The use of flow photochemistry could enhance the efficiency and safety of such a transformation. rsc.org

Electrochemical Synthesis: Electrochemical methods provide a means to perform oxidation and reduction reactions without the need for stoichiometric chemical reagents, which aligns with the principles of green chemistry. The electrochemical synthesis of benzofuran derivatives has been demonstrated through the C-H activation and C-O/C-C bond formation. While specific examples for this compound are scarce, the electrochemical fluorination of organic compounds is a well-established field. lew.roresearchgate.net It is conceivable that an electrochemical approach could be developed for the cyclization of a suitably functionalized difluorinated precursor to form the benzofuran ring.

Regio- and Stereocontrol in this compound Synthesis

Regiocontrol: The primary challenge in the synthesis of this compound is achieving the correct regiochemistry of the fluorine substituents. The most direct approach to ensure this is to start with a precursor that already contains the desired 1,2-difluoro-3-substituted benzene pattern. For example, starting with 2,3-difluorophenol and introducing the necessary functionality for furan ring formation at the 1-position would be a logical strategy.

Palladium-catalyzed reactions are known to offer high levels of regiocontrol in the synthesis of substituted benzofurans. For instance, the palladium-catalyzed hydro-furanization of unactivated alkenes with α-alkynyl arylols can produce C3-alkylated benzofurans with good regioselectivity. rsc.org By carefully selecting the starting materials and reaction conditions, it is possible to direct the cyclization to favor the formation of the desired isomer.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For fluorinated systems like 4,5-Difluoro-1-benzofuran, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F, are essential for a complete characterization.

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In this compound, the protons on the furan (B31954) and benzene (B151609) rings exhibit characteristic chemical shifts and coupling patterns. The signals are influenced by the electronegative oxygen atom and the two fluorine substituents, which cause shifts in the electron density around the neighboring protons.

Analysis of the spectrum allows for the assignment of each proton to its specific position on the benzofuran (B130515) core. The coupling constants (J-values) between adjacent protons provide crucial information about their spatial relationships, helping to confirm the substitution pattern.

Table 1: Predicted ¹H NMR Data for this compound (Note: Experimental data is not publicly available. The following are predicted values based on structure-property relationships.)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-27.6 - 7.8DoubletJ(H2, H3) ≈ 2.2
H-36.8 - 7.0DoubletJ(H3, H2) ≈ 2.2
H-67.1 - 7.3Triplet of doubletsJ(H6, H7) ≈ 8.5, J(H6, F5) ≈ 5.0
H-77.0 - 7.2Doublet of doubletsJ(H7, H6) ≈ 8.5, J(H7, F) ≈ 1.0

This table is interactive. You can sort and filter the data.

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. In this compound, each carbon atom gives a distinct signal, with its chemical shift determined by its hybridization and local electronic environment. The carbons directly bonded to the fluorine atoms (C-4 and C-5) exhibit large one-bond carbon-fluorine couplings (¹JCF), which are a hallmark of fluorinated organic compounds. These large coupling constants are highly diagnostic for identifying the positions of fluorine substitution. Carbons further away will show smaller two-bond (²JCF) and three-bond (³JCF) couplings.

Table 2: Predicted ¹³C NMR Data for this compound (Note: Experimental data is not publicly available. The following are predicted values.)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling Constants (J, Hz)
C-2145 - 147³J(C2, F) ≈ 2-4
C-3107 - 109⁴J(C3, F) ≈ 1-3
C-3a118 - 120²J(C3a, F4) ≈ 15-20
C-4148 - 152 (doublet)¹J(C4, F4) ≈ 240-250
C-5146 - 150 (doublet)¹J(C5, F5) ≈ 240-250
C-6115 - 117²J(C6, F5) ≈ 18-22
C-7112 - 114³J(C7, F) ≈ 3-5
C-7a140 - 142²J(C7a, F) ≈ 10-15

This table is interactive. You can sort and filter the data.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for directly observing fluorine atoms. benthamscience.com With 100% natural abundance and a high gyromagnetic ratio, the ¹⁹F nucleus provides sharp signals over a wide chemical shift range, making it an invaluable tool for characterizing fluorinated compounds. benthamscience.com In this compound, two distinct signals are expected for the fluorine atoms at the C-4 and C-5 positions. The chemical shifts of these signals are indicative of their electronic environment within the aromatic system. Furthermore, coupling between the two fluorine nuclei (F-4 and F-5) and between each fluorine and nearby protons would provide additional structural confirmation.

Table 3: Predicted ¹⁹F NMR Data for this compound (Note: Experimental data is not publicly available. The following are predicted values relative to a standard like CFCl₃.)

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
F-4-135 to -145Doublet of doubletsJ(F4, F5) ≈ 18-22, J(F4, H) ≈ 5-10
F-5-140 to -150Doublet of doubletsJ(F5, F4) ≈ 18-22, J(F5, H6) ≈ 5-10

This table is interactive. You can sort and filter the data.

For unambiguous assignment of all proton and carbon signals, multi-dimensional NMR techniques are employed. Experiments such as COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. These experiments would provide a complete and verified map of the molecular structure of this compound.

Isotopic labeling, where an atom like ¹³C or ²H is selectively incorporated into the molecule, can be a powerful tool for tracing reaction pathways and understanding mechanistic details. For instance, synthesizing this compound with a ¹³C label at a specific position would allow for the unequivocal assignment of that carbon's signal in the ¹³C NMR spectrum and could be used to follow its transformation in subsequent reactions.

Vibrational Spectroscopic Methods

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H bonds, the C=C bonds of the aromatic and furan rings, the C-O-C ether linkage, and the C-F bonds. The positions and intensities of these bands are diagnostic for the benzofuran core and its fluoro-substituents. Aromatic C=C stretching vibrations typically appear in the 1600-1400 cm⁻¹ region, while the strong absorptions for C-F stretching are expected in the 1300-1100 cm⁻¹ range.

Table 4: Predicted Characteristic FT-IR Absorption Bands for this compound (Note: Experimental data is not publicly available. The following are predicted values.)

Wavenumber (cm⁻¹)Vibrational Mode
3100 - 3000Aromatic C-H Stretch
1620 - 1450Aromatic C=C Ring Stretch
1270 - 1200Aryl Ether C-O Stretch
1300 - 1100C-F Stretch
950 - 700C-H Out-of-Plane Bending

This table is interactive. You can sort and filter the data.

Mass Spectrometric Techniques

Mass spectrometry is indispensable for determining the molecular weight and probing the structure of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound, the expected molecular formula is C₈H₄F₂O. HRMS analysis provides an experimentally measured mass that can be compared to the calculated exact mass. A close match, usually within a few parts per million (ppm), provides strong evidence for the proposed molecular formula. This technique is routinely used in the characterization of newly synthesized fluorinated heterocyclic compounds, including various benzofuran derivatives. nih.govmdpi.comsoton.ac.uk

Table 2: HRMS Data for this compound

Parameter Value
Molecular Formula C₈H₄F₂O
Calculated Exact Mass 154.0230

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique primarily used for the analysis of large, non-volatile molecules like polymers and biomolecules. rsc.org In this method, the analyte is co-crystallized with a matrix compound that absorbs laser energy, facilitating the desorption and ionization of the analyte molecules with minimal fragmentation. mdpi.com

While less common for small, volatile molecules like this compound, MALDI-TOF can be employed for structural characterization, particularly when analyzing samples that are difficult to ionize by other methods or when investigating molecular aggregates or complexes. mdpi.com The choice of matrix is crucial for successful analysis and to avoid interference from matrix-related peaks in the mass spectrum. mdpi.comnih.gov The resulting spectrum provides the molecular ion peak, confirming the molecular weight.

Analysis of the fragmentation patterns generated in a mass spectrometer, typically under electron ionization (EI) or through collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), provides vital information about the structural connectivity of this compound. nih.govnih.govnih.gov The molecular ion, upon ionization, undergoes a series of dissociation reactions to produce smaller fragment ions.

The fragmentation of benzofuran derivatives often involves characteristic losses of small neutral molecules. researchgate.netnih.gov For this compound, the fragmentation pathways are influenced by the stable benzofuran ring system and the presence of the two fluorine atoms.

Common Fragmentation Pathways for Benzofurans:

Loss of CO: A common fragmentation pathway for furan-containing rings involves the expulsion of a carbon monoxide molecule.

Loss of a Formyl Radical (CHO): Cleavage can lead to the loss of a formyl radical.

Ring Cleavage: The furan ring can undergo cleavage, leading to various smaller fragments.

Loss of Fluorine/HF: The presence of fluorine atoms introduces pathways involving the loss of a fluorine radical (F•) or a neutral hydrogen fluoride (HF) molecule, particularly in rearrangement processes. The expulsion of difluorocarbene (CF₂) has also been observed in the fragmentation of polyfluorophenyl cations. researchgate.net

These fragmentation patterns create a unique mass spectral fingerprint that helps to confirm the identity of the compound and distinguish it from its isomers. nih.gov

Table 3: Plausible Mass Spectral Fragments for this compound (C₈H₄F₂O, M⁺ = 154.02)

m/z Value Proposed Fragment Neutral Loss
126 [C₇H₄F₂]⁺ CO
125 [C₈H₃F₂O]⁺ H
107 [C₇H₄F]⁺ CO, F

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption bands are primarily due to π → π* transitions within the conjugated system of the fused rings.

The UV-Vis spectrum of unsubstituted benzofuran typically displays two main absorption bands. researchgate.net Similar spectral features are expected for this compound, although the position and intensity of the absorption maxima (λ_max_) can be influenced by the fluorine substituents. researchgate.net Fluorine atoms, acting as auxochromes, can cause a shift in the absorption bands to either shorter (hypsochromic) or longer (bathochromic) wavelengths depending on their position and electronic effects on the aromatic system. nih.gov The spectrum is usually recorded in a solvent such as tetrahydrofuran (THF), methanol, or ethanol. researchgate.netresearchgate.net

Table 4: Typical UV-Vis Absorption Data for Benzofuran Derivatives

Transition Approximate λ_max_ (nm) Description
π → π* 240 - 250 High-energy transition within the aromatic system.

X-ray Crystallography for Solid-State Structural Determination

The determination of the crystal structure of a 2-(4-methoxybenzoyl)-6-morpholino substituted benzofuran derivative further illustrates the detailed conformational information that can be obtained. nih.gov X-ray diffraction analysis confirmed the coplanarity of the benzoyl substituent with the benzofuran ring and identified the presence of an intramolecular hydrogen bond. nih.gov Such detailed structural information is invaluable for understanding structure-activity relationships and for the rational design of new materials and therapeutic agents.

The general procedure for X-ray crystal structure determination involves growing a suitable single crystal of the compound. The crystal is then mounted on a diffractometer, and a beam of X-rays is directed at it. The diffraction pattern of the X-rays is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

Below is a representative table of crystallographic data for a related fluorinated benzofuran derivative, illustrating the type of information obtained from such an analysis.

Parameter 5-fluoro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran
Chemical FormulaC₁₅H₁₀F₂O₂S
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.4826 (2)
b (Å)16.6307 (4)
c (Å)9.7493 (2)
β (°)113.756 (1)
Volume (ų)1258.81 (5)
Z4
Data sourced from a study on a related benzofuran derivative. nih.gov

Advanced Chromatographic Separation and Detection Methods

Advanced chromatographic techniques are essential for the separation, identification, and quantification of this compound, particularly in complex mixtures. The coupling of these separation methods with mass spectrometry provides a powerful tool for structural elucidation based on fragmentation patterns.

Gas chromatography-mass spectrometry (GC-MS) is a robust analytical technique for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the sample is vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. The fragmentation patterns of benzofuran derivatives are well-characterized. Common fragmentation pathways for benzofurans include the loss of a CO molecule from the molecular ion to form a benzofuran radical ion. rsc.org The presence of fluorine atoms on the benzene ring of this compound would be expected to influence the fragmentation pattern, potentially leading to the loss of fluorine or fluorinated fragments, which can be diagnostic for the identification of the compound.

The general GC-MS analysis of fluorinated organic compounds often utilizes a nonpolar capillary column, such as one with a 5% phenyl polysiloxane stationary phase. The mass spectrometer can be operated in various ionization modes, with electron ionization (EI) being the most common for generating reproducible fragmentation patterns.

For less volatile or thermally labile derivatives of this compound, or for the analysis of complex matrices, ultra-high performance liquid chromatography-mass spectrometry (UHPLC-MS/MS) is the technique of choice. UHPLC utilizes smaller particle size columns, leading to higher resolution, faster analysis times, and improved sensitivity compared to conventional HPLC.

In UHPLC-MS/MS, the sample is separated by liquid chromatography and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for LC-MS, as it is a soft ionization method that typically produces an abundant molecular ion, which is then subjected to fragmentation in the second stage of mass spectrometry (MS/MS). This tandem mass spectrometry approach allows for selective and sensitive detection of the target analyte.

The fragmentation of protonated benzofuran derivatives in the gas phase has been studied, revealing characteristic product ions that can be used for structural confirmation. nih.gov The specific fragmentation pathways can help in the identification of unknown metabolites or degradation products of this compound. The development of UHPLC-MS/MS methods for fluorinated heterocyclic drugs has been a significant area of research, enabling their analysis in various biological and environmental samples.

Integration of Experimental Spectroscopic Data with Theoretical Calculations

The integration of experimental spectroscopic data with theoretical calculations has become an indispensable tool for the unambiguous structural elucidation of complex molecules. Computational chemistry, particularly Density Functional Theory (DFT), can be used to predict various spectroscopic properties, such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis).

By comparing the experimentally obtained spectra of this compound with the computationally predicted spectra, a high level of confidence in the structural assignment can be achieved. For instance, DFT calculations can be employed to predict the ¹H, ¹³C, and ¹⁹F NMR spectra of the molecule. Discrepancies between the experimental and calculated chemical shifts can often be rationalized by considering solvent effects or conformational dynamics.

Similarly, theoretical calculations of vibrational frequencies can aid in the assignment of complex IR and Raman spectra. The calculated vibrational modes can be visualized, allowing for a detailed understanding of the molecular motions associated with each experimental band. This approach has been successfully applied to the study of benzofuran and its derivatives. researchgate.netresearchgate.net

Reactivity and Reaction Mechanisms of 4,5 Difluoro 1 Benzofuran

Fundamental Reactivity Patterns of the Difluorobenzofuran Core

The 4,5-Difluoro-1-benzofuran core exhibits a unique electronic distribution that dictates its reactivity. The furan (B31954) ring is inherently electron-rich and thus susceptible to electrophilic attack, while the difluorinated benzene (B151609) ring is electron-deficient, making it prone to nucleophilic substitution.

The presence of the oxygen atom in the furan ring plays a crucial role in directing electrophilic attack. It donates a lone pair of electrons to the aromatic system, increasing the electron density, particularly at the C2 and C3 positions. pearson.com

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the this compound core is expected to occur preferentially on the furan ring rather than the difluorinated benzene ring. The electron-donating nature of the oxygen atom in the furan ring makes it more reactive towards electrophiles compared to the deactivated benzene ring. pearson.com

In benzofuran (B130515) itself, electrophilic attack typically occurs at the C2 or C3 position. The regioselectivity is influenced by the stability of the resulting carbocation intermediate (sigma complex). stackexchange.com Attack at the C2 position often leads to a more stable intermediate where the positive charge can be delocalized over the benzene ring. For furan, substitution at the 2-position is favored due to the greater stability of the intermediate sigma complex, which can be stabilized by resonance involving the oxygen atom. pearson.comquora.com

While specific studies on the EAS of this compound are limited, it is reasonable to predict that electrophilic substitution will favor the furan moiety. The fluorine atoms on the benzene ring will have a minimal directing effect on the furan ring's reactivity.

The electron-withdrawing fluorine atoms on the benzene ring of this compound activate it towards nucleophilic aromatic substitution (SNAr). This reaction pathway is a powerful tool for the functionalization of this heterocyclic system. nih.govnih.gov

The SNAr mechanism typically proceeds via a two-step addition-elimination process involving a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The presence of electron-withdrawing groups, such as fluorine, ortho or para to the leaving group stabilizes this intermediate, thereby facilitating the reaction. In this compound, both fluorine atoms can act as leaving groups, and their displacement is activated by the adjacent fluorine atom and the fused furan ring.

The SNAr reaction on this compound offers a regioselective method for introducing various functional groups. The position of nucleophilic attack can be influenced by the nature of the nucleophile and the reaction conditions.

Studies on related polyfluorinated aromatic compounds have demonstrated that sequential SNAr reactions can be achieved, allowing for the stepwise introduction of different nucleophiles. nih.gov For instance, in reactions of 4,5-difluoro-1,2-dinitrobenzene, the fluorine atom is the first group to be displaced by a nucleophile. nih.gov This suggests that in this compound, one of the fluorine atoms can be selectively replaced by a suitable nucleophile.

The table below summarizes representative SNAr reactions on activated difluoroaromatic compounds, which can serve as a model for the expected reactivity of this compound.

SubstrateNucleophileProductReference
4,5-Difluoro-1,2-dinitrobenzeneMorpholine4-Morpholino-5-fluoro-1,2-dinitrobenzene nih.gov
2,4-DifluoronitrobenzeneAminesMono- or di-substituted products nih.gov
1,3-Difluoro-4,6-dinitrobenzenePeptidesFunctionalized peptides (Marfey's reagent) nih.gov

This table is illustrative and based on the reactivity of analogous compounds.

While SNAr is a primary reaction pathway, competitive side reactions can occur, particularly with certain nucleophiles and under specific conditions. In the synthesis of fluorinated 3-aminobenzofurans from perfluorobenzonitriles, a tandem SNAr-cyclocondensation strategy was employed. nih.gov However, attempts to use perfluoro-benzaldehydes or acetophenones were unsuccessful due to cleavage of the carbonyl group. A mechanistic study indicated that alkoxide ions preferentially attacked the carbonyl group rather than effecting the SNAr reaction, leading to the loss of a perfluoroaryl anion. nih.gov

This highlights a potential competitive pathway where strong nucleophiles might react at other electrophilic sites within the molecule or substituents, rather than displacing the fluorine atoms. Deacylation or other cleavage reactions can become significant side reactions, limiting the yield of the desired SNAr product.

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) Pathways Driven by Fluorine Activation

Cycloaddition Reactions Involving the Furan Moiety

The furan moiety of this compound can participate in cycloaddition reactions, acting as a diene in Diels-Alder reactions ([4+2] cycloadditions) or participating in other cycloaddition modes like [3+2] and [4+4] cycloadditions. nih.govmdpi.com

The furan ring is less aromatic than benzene and can therefore more readily undergo cycloaddition reactions that disrupt its aromaticity. These reactions provide a powerful method for the construction of complex polycyclic structures. For example, furan-fused cyclobutanones have been utilized as C4 synthons in intermolecular [4+2] and [4+4] cycloadditions. nih.govresearchgate.net

The table below provides examples of cycloaddition reactions involving furan derivatives.

Furan DerivativeReaction TypeReactantProductReference
Furo[3,4-b]benzofuranIntermolecular Diels-AlderVarious dienophilesPolycyclic compounds rsc.org
Benzofuran derivative[3+2] Azomethine Ylide CycloadditionAzomethine ylideSpiro-pyrrolidine derivative mdpi.com
Furan-fused cyclobutanone[4+4] CycloadditionAnthranilsFuran-fused eight-membered lactams nih.gov

This table illustrates the types of cycloaddition reactions the furan moiety can undergo.

Participation as a Diene or Dienophile

The dearomatization of benzofurans is achievable through the involvement of the aromatic 2,3-carbon-carbon double bond as a dienophile in normal electron demand [4+2] cycloadditions. nih.govacs.org This reactivity is particularly enhanced in electron-poor benzofurans. The presence of two electron-withdrawing fluorine atoms on the benzene ring of this compound is expected to decrease the electron density of the entire heterocyclic system, thereby enhancing its dienophilic character.

In a typical Diels-Alder reaction, this compound would act as the dienophile, reacting with an electron-rich diene. The reaction would lead to the formation of a tricyclic adduct with a newly formed cyclohexene ring fused to the furan moiety. The stereoselectivity and regioselectivity of such reactions would be influenced by the nature of the diene and the reaction conditions. While thermal activation can be sufficient, for less reactive systems, Lewis acid catalysis or high-pressure conditions have been shown to promote the reaction and improve yields and stereoselectivities. nih.govacs.orgresearchgate.net

Conversely, the furan moiety itself can act as a diene in Diels-Alder reactions, although this is less common for benzofurans due to their aromatic stability. For this compound to act as a diene, it would require a highly reactive dienophile.

A summary of the expected Diels-Alder reactivity of this compound is presented in the table below.

Role of this compoundReacting PartnerExpected ProductNotes
DienophileElectron-rich diene (e.g., substituted butadienes)Tricyclic adductEnhanced reactivity due to electron-withdrawing fluorine atoms.
DieneReactive dienophile (e.g., maleic anhydride, acetylenedicarboxylates)Bridged bicyclic adductLess favorable due to the aromaticity of the benzofuran system.

Generation and Trapping of Reactive Intermediates (e.g., difluorodehydrobenzene)

The generation of arynes, or dehydrobenzenes, from dihaloarenes is a well-established method for forming highly reactive intermediates that can be trapped by various reagents. In principle, this compound could serve as a precursor to a difluorodehydrobenzene (difluorobenzyne) intermediate. This would likely require treatment with a strong base, such as sodium amide (NaNH₂) or an organolithium reagent, to induce elimination of HF. The resulting aryne would be highly strained and electrophilic.

Once generated, this reactive intermediate could be trapped in situ by a variety of nucleophiles or dienes. acs.orgnih.govnsf.gov For example, reaction in the presence of furan could lead to a [4+2] cycloaddition product, while trapping with nucleophiles like amines or alcohols would result in the corresponding substituted difluorobenzofuran derivatives. The regioselectivity of the nucleophilic attack on the unsymmetrical difluorobenzyne intermediate would be influenced by the electronic effects of the furan ring and the remaining fluorine atom. acs.org

A plausible, though not experimentally reported for this specific substrate, reaction sequence is outlined below:

Deprotonation: A strong base abstracts a proton from the benzene ring, ortho to one of the fluorine atoms.

Elimination: The resulting anion undergoes elimination of a fluoride ion to form the difluorobenzyne intermediate.

Trapping: The aryne is rapidly trapped by a suitable reagent present in the reaction mixture.

Trapping AgentProduct Type
FuranDiels-Alder adduct
AminesAminated this compound derivative
AlcoholsAlkoxy-substituted this compound derivative
Organolithium reagentsLithiated and subsequently functionalized derivative

Metal-Catalyzed Transformations and Cross-Coupling Chemistry

Metal-catalyzed reactions offer powerful tools for the functionalization of aromatic and heteroaromatic compounds, including this compound.

Functionalization via C-H Activation

Direct C-H activation is a highly atom-economical strategy for the introduction of new functional groups. For this compound, several C-H bonds are available for activation, primarily at the C2, C3, C6, and C7 positions. The regioselectivity of C-H activation is typically directed by the inherent electronic properties of the substrate and the nature of the metal catalyst and ligands. nih.govacs.org

Palladium-catalyzed C-H arylation is a common method for functionalizing benzofurans, typically occurring at the C2 position due to its higher reactivity. nih.govdntb.gov.uanih.govresearchgate.net For this compound, the C2-H bond is expected to be the most susceptible to this type of transformation. The reaction would involve the coupling of the benzofuran with an aryl halide or another arylating agent in the presence of a palladium catalyst.

Rhodium catalysts are also widely used for C-H activation. acs.orgacs.orgnih.govnih.govresearchgate.net Rhodium-catalyzed C-H insertion reactions with carbenes, for example, could lead to the formation of new C-C bonds at various positions on the benzofuran ring. The directing effects of the oxygen atom and the fluorine substituents would play a crucial role in determining the site of functionalization.

The expected regioselectivity for C-H activation on this compound is summarized below.

PositionReactivity Towards C-H ActivationRationale
C2HighMost electron-rich and sterically accessible position on the furan ring.
C3ModerateLess reactive than C2.
C6LowDeactivated by the adjacent electron-withdrawing fluorine atom.
C7LowDeactivated by the adjacent electron-withdrawing fluorine atom.

Cross-Coupling at Halo-Substituted Sites

While this compound itself does not possess readily displaceable halogens for standard cross-coupling reactions (C-F bond activation is challenging), its halogenated derivatives would be excellent substrates for such transformations. For instance, bromination or iodination of the this compound core would introduce a handle for well-established cross-coupling reactions like Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings.

These reactions would typically employ a palladium catalyst to couple the halo-substituted difluorobenzofuran with a variety of organometallic reagents, allowing for the introduction of aryl, vinyl, alkyl, or alkynyl groups. The table below outlines potential cross-coupling reactions of a hypothetical bromo-4,5-difluoro-1-benzofuran.

Cross-Coupling ReactionCoupling PartnerIntroduced Group
Suzuki-MiyauraOrganoboron reagent (e.g., arylboronic acid)Aryl group
StilleOrganotin reagentAryl, vinyl, or alkyl group
HeckAlkeneVinyl group
SonogashiraTerminal alkyneAlkynyl group

Insertion Reactions

Metal-catalyzed insertion reactions represent another avenue for the functionalization of this compound. Carbene insertion into C-H bonds is a powerful method for C-C bond formation. wikipedia.orgsquarespace.comrsc.orgnih.gov Rhodium(II) catalysts are particularly effective in promoting the reaction of diazo compounds (carbene precursors) with aromatic substrates. In the case of this compound, a rhodium-carbene species could insert into one of the C-H bonds, with the regioselectivity being influenced by steric and electronic factors. The electron-rich C2 and C3 positions of the furan ring would be the most likely sites for such an insertion.

Nitrene insertion reactions, analogous to carbene insertions, could be employed to form C-N bonds, providing access to aminated benzofuran derivatives.

Derivatization and Functional Group Interconversion Strategies

Further modification of the this compound scaffold can be achieved through various derivatization and functional group interconversion strategies.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, would likely occur on the more electron-rich furan ring, predominantly at the C2 or C3 position. The electron-withdrawing fluorine atoms on the benzene ring would deactivate it towards electrophilic attack.

Nucleophilic aromatic substitution (SNAr) could be a viable strategy for introducing functional groups onto the benzene ring. nih.govwikipedia.orgnih.govmdpi.combeilstein-journals.org Although C-F bonds are generally strong, the presence of the fused furan ring and the other fluorine atom might activate the C4 or C5 position towards attack by strong nucleophiles. This would result in the displacement of a fluoride ion and the formation of a new derivative.

Functional groups introduced through the methods described above can be further transformed. For example, a nitro group can be reduced to an amino group, which can then be diazotized and converted to a variety of other functionalities. An acyl group can be reduced to an alkyl group or used as a handle for further C-C bond formation.

A summary of potential derivatization strategies is provided in the table below.

Reaction TypeReagentsExpected Position of a New SubstituentProduct Type
NitrationHNO₃/H₂SO₄C2/C3Nitro-4,5-difluoro-1-benzofuran
BrominationBr₂/Lewis acidC2/C3Bromo-4,5-difluoro-1-benzofuran
Friedel-Crafts AcylationAcyl chloride/Lewis acidC2/C3Acyl-4,5-difluoro-1-benzofuran
Nucleophilic Aromatic SubstitutionStrong nucleophile (e.g., NaOMe)C4/C5Methoxy-fluoro-1-benzofuran
Lithiation and Electrophilic Quenchn-BuLi, then electrophileC22-Substituted-4,5-difluoro-1-benzofuran

Selective Functionalization of Peripheral Groups

The functionalization of the benzofuran core can be directed towards either the furan or the benzene moiety. In general, electrophilic aromatic substitution on benzofurans occurs preferentially at the electron-rich furan ring, primarily at the C2 and C3 positions. Conversely, the benzene ring in this compound is deactivated towards electrophilic attack due to the potent electron-withdrawing nature of the fluorine substituents. nih.gov

This deactivation makes direct C-H functionalization on the benzene ring challenging for electrophilic reagents. However, this electron deficiency makes the aromatic ring susceptible to nucleophilic attack, particularly if a leaving group were present at another position, though this falls outside of peripheral group functionalization.

Modern catalytic methods, such as transition-metal-catalyzed C-H activation, offer pathways for functionalization. However, arenes bearing electron-withdrawing groups like fluorine can sometimes fail to form products in certain C-H amination reactions. acs.org Functionalization of this compound would most likely be achieved by targeting the C2 or C3 positions of the furan ring or by first installing a reactive group (e.g., via lithiation) which can then be converted to other functionalities. For instance, regioselective metallation at the C2 position of benzofuran is a known strategy, which is then followed by reaction with an electrophile. researchgate.net

Table 1: Predicted Regioselectivity of Functionalization Reactions on this compound

Reaction TypeGeneral Benzofuran ReactivityPredicted Outcome for this compoundRationale
Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)Occurs preferentially at C2 and C3 positions. researchgate.netpixel-online.netReaction highly favored at the furan ring (C2/C3). The benzene ring is highly deactivated.The furan ring remains the most electron-rich part of the molecule. The fluorine atoms strongly deactivate the benzene ring to electrophiles.
Palladium-Catalyzed C-H ArylationCan occur at C2 or C3 depending on directing groups and conditions. nih.govLikely to occur at the furan ring. C-H bonds on the benzene ring are less reactive.C-H activation typically favors more electron-rich or sterically accessible positions, which are on the furan moiety.
Radical CouplingCan be initiated to form 3-substituted benzofurans. nih.govFeasible, with radical addition likely occurring at the furan ring.The presence of fluorine atoms is not expected to inhibit the formation of radical intermediates for coupling at the furan ring. nih.gov

Chiral Derivatization for Enantiomeric Purity Assessment

The determination of enantiomeric purity is a critical step in asymmetric synthesis. For chiral derivatives of this compound, NMR spectroscopy using chiral derivatizing agents (CDAs) is a powerful method. thieme-connect.de This technique involves the reaction of a chiral substrate (e.g., a chiral alcohol or amine derivative of this compound) with an enantiomerically pure CDA to form a mixture of diastereomers.

These resulting diastereomers have distinct physical properties and, crucially, different NMR spectra. semanticscholar.org The protons (or other NMR-active nuclei like ¹⁹F or ³¹P) near the newly formed stereocenter will exhibit separate signals for each diastereomer. researchgate.net By integrating the signals, the diastereomeric ratio can be determined, which directly corresponds to the enantiomeric purity (or enantiomeric excess, ee) of the original substrate. thieme-connect.de

For example, a chiral secondary alcohol derivative of this compound could be esterified with an enantiopure CDA like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). The resulting diastereomeric esters would show distinct signals in both ¹H and ¹⁹F NMR spectra, allowing for precise quantification of the enantiomeric excess. researchgate.net

Table 2: Conceptual Example of Chiral Derivatization

Chiral SubstrateChiral Derivatizing Agent (CDA)Resulting ProductsAnalytical MethodObservable Difference
(R/S)-1-(4,5-Difluorobenzofuran-2-yl)ethanol(R)-Mosher's acid chloride(R,R)- and (S,R)-Mosher's esters¹H NMR, ¹⁹F NMRSeparate signals for methoxy (OCH₃) or trifluoromethyl (CF₃) groups. researchgate.net
(R/S)-N-Methyl-1-(4,5-difluorobenzofuran-3-yl)ethanamine(S)-4-(3-Aminopyrrolidin-1-yl)coumarin(R,S)- and (S,S)-diastereomeric amides¹H NMRDifferent chemical shifts for protons near the chiral center, such as the coumarin C3-H. semanticscholar.org

Oxidation and Reduction Chemistry of the Benzofuran System

The oxidation of benzofurans typically targets the electron-rich C2=C3 double bond of the furan ring. Biomimetic oxidation studies using systems like Mn(III) porphyrins and hydrogen peroxide show that this double bond can be epoxidized. mdpi.com The resulting epoxide is often unstable and can undergo further reactions, such as rearrangement to benzofuranones or ring-opening to yield keto esters. mdpi.com The presence of the electron-withdrawing fluorine atoms on the benzene ring is not expected to significantly alter the susceptibility of the furan ring's double bond to oxidation.

Reduction of the benzofuran system can be controlled to achieve different outcomes. While strong reduction can saturate the entire bicyclic system, more interest lies in the selective reduction of either the furan or the benzene ring.

Selective Hydrogenation Studies

Selective hydrogenation of the furan ring in benzofuran derivatives to produce 2,3-dihydrobenzofurans is a valuable transformation, as this structural motif is present in many bioactive molecules. researchgate.net This transformation requires catalysts that can activate the C2=C3 double bond of the furan without hydrogenating the aromatic benzene ring.

Research has shown that ruthenium nanoparticles immobilized on a Lewis-acid-functionalized supported ionic liquid phase (Ru@SILP-LA) are highly effective for this purpose. d-nb.infoacs.org These catalysts have demonstrated high activity and selectivity for the hydrogenation of various substituted benzofurans, including those with both electron-donating and electron-withdrawing groups on the benzene ring. d-nb.infoacs.org The reaction proceeds by keeping the aromaticity of the C6-ring intact. mpg.de A one-pot cascade catalysis using a combination of a chiral ruthenium complex and a rhodium catalyst has also been developed for the complete and stereoselective hydrogenation of benzofurans to octahydrobenzofurans. nih.gov

For this compound, the electron-withdrawing fluorine atoms would slightly decrease the electron density of the furan ring, potentially slowing the rate of hydrogenation compared to unsubstituted benzofuran. However, the reaction is expected to proceed efficiently under the right catalytic conditions to yield 4,5-difluoro-2,3-dihydrobenzofuran.

Table 3: Catalytic Selective Hydrogenation of Benzofuran Derivatives

SubstrateCatalyst SystemProductYieldReference
BenzofuranRu@SILP-[ZnCl₄]²⁻2,3-Dihydrobenzofuran>99% acs.org
5-MethoxybenzofuranRu@SILP-[ZnCl₄]²⁻5-Methoxy-2,3-dihydrobenzofuran>99% acs.org
5-ChlorobenzofuranRu@SILP-[ZnCl₄]²⁻5-Chloro-2,3-dihydrobenzofuran91% acs.org
This compound (Predicted)Ru@SILP-[ZnCl₄]²⁻ or similar4,5-Difluoro-2,3-dihydrobenzofuranHigh (Predicted)(Based on acs.org)

Rearrangement Reactions and Associated Mechanistic Investigations

Rearrangement reactions provide powerful methods for skeletal transformations in organic synthesis. For the this compound system, sigmatropic and intramolecular nucleophilic substitution rearrangements are of particular interest.

Sigmatropic Rearrangements

The Claisen rearrangement is a pericyclic nih.govnih.gov-sigmatropic rearrangement of an allyl aryl ether that proceeds through a concerted, six-membered ring transition state to form an o-allylphenol. rsc.org For a benzofuran derivative, such as 3-allyloxy-4,5-difluorobenzofuran, a thermal or Lewis-acid catalyzed rearrangement would be expected to yield a 2-allyl-4,5-difluoro-3-benzofuranone intermediate, which could then tautomerize.

The rate of the Claisen rearrangement can be influenced by the electronic nature of the aromatic ring. While the reaction does not involve charged intermediates, there is some charge separation in the transition state. Electron-donating groups on the aromatic ring generally accelerate the reaction, whereas electron-withdrawing groups tend to have a small rate-decelerating effect. stackexchange.com Therefore, the two fluorine atoms in this compound would be expected to slightly decrease the rate of a Claisen rearrangement compared to an unsubstituted analogue due to their inductive electron withdrawal.

Smiles Rearrangements in Fluorinated Systems

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution (SNAr) reaction. wikipedia.org It involves the migration of an aromatic ring from one heteroatom to another. A key requirement for the classic Smiles rearrangement is that the migrating aromatic ring must be activated by electron-withdrawing groups, typically located ortho or para to the reaction center (the ipso carbon). chemistry-reaction.comresearchgate.net

The this compound scaffold is exceptionally well-suited for this type of transformation. The fluorine atoms are powerful activators for SNAr reactions. If a suitable nucleophilic side chain is attached to the benzofuran, for example at the C3 position via an ether or sulfone linkage, it can attack an activated carbon of the benzene ring (e.g., C4-F), displacing the fluoride and forming a new ring system.

A modern variant, the radical Smiles rearrangement, has been developed that can proceed without the need for strong electron-withdrawing groups, often mediated by visible light photocatalysis. nih.gov This method has been successfully applied to the synthesis of fluorinated molecules, demonstrating its utility in complex settings. nih.gov Given the electronic properties of the 4,5-difluorobenzofuran ring, it would be a prime candidate for both classical and radical-mediated Smiles rearrangements.

Table 4: Suitability of a 4,5-Difluorobenzofuran Derivative for Smiles Rearrangement

ComponentGeneral Requirement for Smiles RearrangementExample in a 4,5-Difluorobenzofuran SystemRole of Fluorine
Aromatic RingMust be electron-deficient. wikipedia.orgThe 4,5-difluorobenzene moiety of the benzofuran.Strongly activates the ring towards nucleophilic attack.
Side Chain (X-Z-Y-H)Contains a linker (Z), a nucleophile (Y), and a connecting atom (X). chemistry-reaction.comA -O-(CH₂)₂-OH chain attached at C3. (X=O, Z=(CH₂)₂, Y=O).N/A (part of the non-migrating portion).
Leaving GroupA group on the aromatic ring that can be displaced. wikipedia.orgThe fluorine atom at C4.Acts as both an activating group and the leaving group.

Theoretical and Computational Investigations of 4,5 Difluoro 1 Benzofuran

Prospective Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4,5-Difluoro-1-benzofuran, these calculations would provide insights into its stability, reactivity, and the distribution of electrons within the molecule.

Electrostatic Potential Surface (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species. researchgate.net

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack.

Green Regions: Represent neutral or weakly interacting areas.

For this compound, an MEP map would visualize the influence of the electronegative fluorine atoms and the oxygen heteroatom on the charge distribution across the aromatic system. This would highlight potential sites for hydrogen bonding and other non-covalent interactions.

Prospective Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that provides a good balance between accuracy and computational cost for studying molecular systems. rsc.org

Geometry Optimization and Conformational Analysis

The first step in most DFT studies is geometry optimization, which determines the most stable three-dimensional structure of the molecule (i.e., the structure with the lowest energy). For a relatively rigid molecule like this compound, this would confirm its planarity and provide precise bond lengths and angles. Conformational analysis, while more critical for flexible molecules, would ensure the global minimum energy structure is identified. Studies on fluorinated alkanes, for example, show how fluorine substitution can profoundly impact conformational preferences. nih.gov

Reaction Pathway Elucidation and Transition State Characterization

DFT calculations are instrumental in mapping out the mechanisms of chemical reactions. wuxiapptec.compku.edu.cn By calculating the energies of reactants, products, intermediates, and transition states, a complete potential energy surface for a reaction can be constructed. This allows for the determination of activation energies, which are key to understanding reaction rates. For this compound, this could be applied to predict the outcomes of electrophilic aromatic substitution or other characteristic reactions of the benzofuran (B130515) ring system.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful computational methodology used to study the time-dependent behavior of molecular systems, providing detailed insights into their dynamic properties and intermolecular interactions. For this compound, MD simulations can elucidate its conformational landscape, solvation characteristics, and interactions with other molecules, such as biological macromolecules or materials.

In a typical MD simulation of this compound, the system would be set up by placing the molecule in a simulation box, often filled with a solvent like water, to mimic physiological or experimental conditions. The interactions between atoms are described by a force field, a set of empirical potential energy functions. The choice of force field is critical for accurately modeling the behavior of fluorinated aromatic compounds. The simulation then numerically solves Newton's equations of motion for each atom in the system, generating a trajectory that describes the positions and velocities of the atoms over time.

Analysis of the MD trajectory can reveal various dynamic properties of this compound. For instance, the simulations can predict how the molecule behaves in a biological environment, such as the active site of an enzyme. By simulating the complex of this compound with a protein, researchers can investigate the stability of the bound state, identify key intermolecular interactions (like hydrogen bonds and van der Waals forces), and estimate the binding free energy. This information is invaluable in drug discovery for understanding the mechanism of action and for designing more potent derivatives.

The following interactive data table illustrates the type of data that can be extracted from MD simulations to characterize the interaction of this compound with a hypothetical protein target.

Simulation ParameterDescriptionIllustrative Value for this compound
RMSD (Root Mean Square Deviation)Measures the average deviation of the molecule's position from a reference structure over time, indicating conformational stability.1.5 ± 0.3 Å
RMSF (Root Mean Square Fluctuation)Indicates the fluctuation of individual atoms around their average positions, highlighting flexible regions of the molecule.Fluorine atoms at C4 and C5 may show higher fluctuations.
Interaction EnergyThe sum of non-bonded energies (van der Waals and electrostatic) between the molecule and its environment (e.g., a protein).-45.2 ± 5.1 kcal/mol
Hydrogen Bond OccupancyThe percentage of simulation time a specific hydrogen bond is present.The furan (B31954) oxygen may form intermittent hydrogen bonds with protein residues.
Solvent Accessible Surface Area (SASA)The surface area of the molecule that is accessible to the solvent, providing insights into its solubility and interactions.180.5 Ų

Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies

Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies are essential computational tools in modern drug discovery and materials science. researchgate.net These methodologies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). For this compound and its analogs, QSAR and QSPR models can be developed to predict their biological activities, such as enzyme inhibition or receptor binding, and properties like solubility or toxicity, thereby guiding the design of new compounds with improved characteristics.

The first step in a QSAR/QSPR study is to generate a dataset of molecules with known activities or properties. Subsequently, a wide range of molecular descriptors are calculated for each compound. These descriptors are numerical values that encode different aspects of the molecular structure, including:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Electronic descriptors: Related to the electronic properties, such as partial charges and orbital energies.

Physicochemical descriptors: Such as logP (lipophilicity) and molar refractivity.

Once the descriptors are calculated, statistical methods, ranging from multiple linear regression to more advanced machine learning algorithms, are employed to build a mathematical model that correlates a subset of these descriptors with the observed activity or property. A robust QSAR/QSPR model should be statistically significant and have good predictive power, which is typically assessed through internal and external validation techniques. acs.org

Below is an interactive data table showcasing a hypothetical set of descriptors and activities for a series of benzofuran derivatives, which could be used to develop a QSAR model.

CompoundLogPMolecular Weight (g/mol)Polar Surface Area (Ų)Biological Activity (IC50, µM)
1-benzofuran2.16118.1313.1450.2
4-Fluoro-1-benzofuran2.35136.1213.1435.8
5-Fluoro-1-benzofuran2.35136.1213.1432.1
This compound2.54154.1113.1415.5
4,6-Difluoro-1-benzofuran2.54154.1113.1420.3

Computational Support for Mechanistic Proposals and Selectivity Origins

Computational chemistry provides indispensable tools for elucidating reaction mechanisms and understanding the origins of selectivity in organic reactions. For reactions involving this compound, theoretical calculations, particularly those based on Density Functional Theory (DFT), can offer a detailed picture of the reaction pathways, transition states, and intermediates involved. This computational insight is crucial for rationalizing experimental observations and for designing more efficient and selective synthetic routes.

For instance, in electrophilic aromatic substitution reactions of this compound, computational studies can be employed to predict the most likely site of substitution. By calculating the energies of the possible intermediates (sigma complexes) formed upon the attack of an electrophile at different positions of the benzofuran ring, the regioselectivity of the reaction can be determined. The presence of the two fluorine atoms is expected to significantly influence the electron density distribution in the aromatic ring, and computational methods can precisely quantify these electronic effects.

Furthermore, computational studies can be used to investigate the mechanisms of cycloaddition reactions involving the furan ring of this compound. By mapping the potential energy surface of the reaction, the transition state structures can be located, and the activation energies can be calculated. This information is vital for understanding the feasibility of a reaction and for explaining the observed stereoselectivity.

The following interactive data table presents hypothetical calculated activation energies for the electrophilic nitration of this compound at different positions, illustrating how computational chemistry can predict the most favorable reaction pathway.

Position of NitrationCalculated Activation Energy (kcal/mol)Predicted Major Product
C218.5No
C315.2Yes
C622.1No
C720.8No

Strategic Applications and Utility in Advanced Organic Synthesis

Building Block in the Synthesis of Complex Heterocyclic Systems

The benzofuran (B130515) core is recognized as a "privileged scaffold" in medicinal chemistry, meaning its structure is frequently found in compounds with diverse biological activities. rsc.orgtaylorandfrancis.com The strategic placement of two fluorine atoms in 4,5-Difluoro-1-benzofuran enhances its utility as a starting material for constructing more complex heterocyclic systems. Fluorine's high electronegativity can influence the acidity of nearby protons and direct the regioselectivity of subsequent chemical reactions, such as electrophilic aromatic substitution or metalation. This control is crucial when assembling intricate molecular architectures where precise substituent placement is key to biological function. Synthetic chemists can leverage the difluoro-substitution pattern to build fused ring systems or to introduce other functional groups, leading to novel polycyclic and heterocyclic structures.

Precursor for Scaffolds in Medicinal Chemistry Research

The development of new therapeutic agents often relies on the synthesis of novel molecular scaffolds that can interact with biological targets. Benzofuran derivatives have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. rsc.orgscienceopen.comrsc.org The incorporation of fluorine is a widely used strategy in drug design to enhance metabolic stability, improve binding affinity to target proteins, and increase bioavailability. nih.gov

The fluorine atoms in this compound can form favorable halogen bonds with biological targets and alter the molecule's lipophilicity and pKa, which are critical parameters for a drug's pharmacokinetic profile. nih.gov For example, research into benzofuran-4,5-diones, a structurally related class, has identified them as selective inhibitors of human peptide deformylase (HsPDF), a potential target for anticancer agents. nih.gov This suggests that functionalization at the 4- and 5-positions of the benzofuran ring is a promising strategy for developing new therapeutics. Therefore, this compound serves as a valuable starting point for creating new benzofuran-based scaffolds intended for drug discovery programs.

Application AreaRationale for Use of this compoundPotential Therapeutic Targets
Anticancer AgentsEnhanced binding affinity and metabolic stability. nih.govKinases, Human Peptide Deformylase (HsPDF). taylorandfrancis.comnih.gov
Antimicrobial AgentsModified lipophilicity for better cell penetration.Bacterial and fungal enzymes. scienceopen.com
Anti-inflammatory DrugsImproved pharmacokinetic properties.Inflammatory pathway proteins. rsc.org

Assembly of Diversified Compound Libraries

In modern drug discovery, high-throughput screening of large collections of compounds, known as compound libraries, is a standard method for identifying new drug leads. The assembly of these libraries requires versatile building blocks that can be readily modified to generate a wide range of structural analogs. This compound is an ideal precursor for this purpose. Through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and other transformations, different substituents can be introduced onto the benzofuran core. nih.gov This allows for the systematic exploration of the chemical space around the benzofuran scaffold, leading to the creation of diversified libraries of compounds for screening against numerous biological targets.

Applications in Advanced Materials Science Precursors

The unique electronic properties of the benzofuran ring system also make it an attractive component for advanced materials. The fusion of an aromatic benzene (B151609) ring with an electron-rich furan (B31954) ring creates a conjugated system that can be exploited in the design of organic electronic materials. The addition of fluorine atoms further tunes these properties, making this compound a precursor for specialized materials.

Optoelectronic and Luminescent Materials (e.g., organic photovoltaics, fluorescent probes)

Benzofuran and its extended derivatives, such as benzo[1,2-b:4,5-b′]difuran (BDF), are effective electron-donating units used in the construction of organic semiconductors. semanticscholar.orgtdl.orgnih.gov These materials are central to the development of organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The performance of these devices is highly dependent on the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the organic materials.

The strong electron-withdrawing nature of fluorine atoms lowers both the HOMO and LUMO energy levels of the benzofuran core. This tuning is a critical strategy for improving the efficiency and stability of OPV devices by achieving better energy level alignment with acceptor materials and enhancing resistance to oxidative degradation. acs.org Therefore, this compound is a strategic precursor for synthesizing new donor molecules and polymers for high-performance organic solar cells. rsc.org While specific applications as fluorescent probes are less documented, the modification of the benzofuran scaffold is a viable route to creating novel fluorophores, where fluorine substitution could be used to fine-tune the emission spectra and quantum yield.

Material TypeRole of this compound MoietyKey Properties Influenced by Fluorination
Organic Photovoltaics (OPV)Electron-donating building block for donor polymers/small molecules. nih.govLowered HOMO/LUMO levels, improved air stability, optimized energy level alignment. acs.org
Organic Light-Emitting Diodes (OLED)Component of emissive or charge-transport materials.Tuned electronic properties and charge mobility.
Fluorescent ProbesCore structure of a fluorophore.Modified absorption/emission wavelengths and quantum efficiency.

Polymer Chemistry Monomers

Conjugated polymers are essential for the field of organic electronics. The properties of these polymers can be precisely controlled by the choice of the monomeric units used in their synthesis. To be incorporated into a polymer, a building block like this compound must first be functionalized with reactive groups, typically halogens (like bromine) or boronic esters, at specific positions (e.g., the 2- and 6-positions).

This "monomerization" allows it to be used in polymerization reactions like Suzuki or Stille coupling to create well-defined polymers. The inclusion of the 4,5-difluorobenzofuran unit into a polymer backbone would impart the electronic modifications discussed previously, leading to new polymers with tailored properties for applications in organic field-effect transistors (OFETs), OPVs, and sensors. rsc.org While the polymerization of furan itself can be complex, its incorporation into more stable, larger conjugated systems as a benzofuran derivative is a well-established strategy. rsc.org

Role in Catalyst Design and Organometallic Chemistry

Currently, there is limited publicly available research detailing the specific application of this compound as a ligand in catalyst design or in the broader field of organometallic chemistry. The primary role of benzofuran derivatives in catalysis is typically as substrates for reactions catalyzed by transition metals, which are used to synthesize more complex benzofuran-containing molecules. nih.gov The potential for the oxygen atom in the furan ring or the pi-system of the aromatic rings to coordinate with metal centers exists, but this application has not been extensively explored for this specific compound.

Conclusion and Future Research Trajectories

Synthesis and Reactivity Advancements for 4,5-Difluoro-1-benzofuran

While specific literature on the synthesis of this compound is limited, advancements in the broader field of benzofuran (B130515) synthesis provide a clear roadmap for its potential construction. Modern synthetic strategies are moving away from classical multi-step procedures towards more efficient, often metal-catalyzed, one-pot reactions.

Potential Synthetic Approaches:

Recent progress in benzofuran synthesis has been dominated by transition-metal-catalyzed methods, which could be adapted for the specific challenge of creating the 4,5-difluoro substitution pattern. Key strategies include:

Palladium-Catalyzed Annulation: Intramolecular oxidative cyclization of ortho-alkenyl phenols is a powerful technique. nih.gov A plausible route to this compound could involve the synthesis of a suitably substituted 1-alkenyl-2,3-difluoro-6-hydroxybenzene precursor, followed by a palladium-catalyzed ring closure.

Copper-Catalyzed Reactions: Copper catalysts have proven effective in coupling reactions that form the benzofuran core. For instance, the coupling of ortho-hydroxyaryl ketones with reagents like 1,1-dichloroethylene or the reaction of salicylaldehydes with alkynes are viable pathways that could be explored with appropriately fluorinated starting materials. nih.govorganic-chemistry.org

Ruthenium and Gold Catalysis: Cycloisomerization reactions catalyzed by ruthenium or gold complexes offer alternative routes for forming the furan (B31954) ring onto a pre-existing difluorinated benzene (B151609) derivative. nih.govorganic-chemistry.org

The table below summarizes some modern catalytic systems applicable to benzofuran synthesis.

Catalyst SystemPrecursor TypesGeneral Reaction TypePotential for this compound
Palladium(II) Acetateo-AlkynylphenolsIntramolecular HydroalkoxylationHigh, requires synthesis of 2,3-difluoro-6-alkynylphenol.
Copper(I) Iodideo-Iodophenols, β-Keto EstersDomino C-C/C-O CouplingModerate, requires multi-step synthesis of a difluorinated o-iodophenol.
Nickel CatalystsAryl Halides, Aryl KetonesIntramolecular Nucleophilic AdditionHigh, applicable to precursors with electron-withdrawing fluorine atoms. nih.gov
Rhodium CatalystsPropargyl Alcohols, Arylboronic AcidsRelay-Catalyzed CyclizationHigh, could utilize 2,3-difluorophenol derivatives. nih.gov

Predicted Reactivity:

The reactivity of the this compound scaffold is expected to be significantly modulated by the two fluorine atoms. Benzofurans typically undergo electrophilic substitution, primarily at the 2- and 3-positions of the furan ring. researchgate.net The strong inductive electron-withdrawing effect of the fluorine atoms would likely decrease the electron density of the entire aromatic system, potentially reducing its susceptibility to standard electrophilic attack while opening avenues for alternative reactivity profiles.

Unresolved Challenges and Emerging Research Avenues

The development of this compound chemistry is contingent on overcoming specific synthetic hurdles and exploring the unique chemical space that its fluorine substitution provides.

A primary challenge in organofluorine chemistry is the regioselective introduction of fluorine atoms onto an aromatic ring. pharmtech.comthermofisher.com Synthesizing the 4,5-difluoro substitution pattern on a benzofuran precursor is non-trivial and likely requires multi-step sequences starting from commercially available fluorinated benzenes.

Future research should focus on:

Late-Stage Fluorination: Developing methods to introduce the fluorine atoms at a later stage of the synthesis would be highly valuable, though direct C-H fluorination with the desired regioselectivity remains a formidable challenge. pharmtech.com

Green Chemistry Approaches: The use of sustainable and environmentally benign synthetic methods is crucial. digitellinc.comresearchgate.net This includes employing catalytic systems over stoichiometric reagents, using greener solvents like water or ionic liquids, and exploring energy-efficient activation methods such as microwave or photochemical irradiation. researchgate.net The high energy of the C-F bond makes many organofluorine compounds persistent, underscoring the need for sustainable manufacturing processes to minimize environmental impact. societechimiquedefrance.froup.com

The electronic perturbation caused by the 4,5-difluoro substitution pattern could unlock novel chemical transformations not typically observed in benzofurans.

Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of the two fluorine atoms could sufficiently activate the benzene ring towards nucleophilic attack, a reactivity pathway that is generally inaccessible for the electron-rich benzofuran system.

C-F Bond Activation: While the C-F bond is exceptionally strong, its activation and functionalization are areas of intense research. Exploring the selective activation of one of the C-F bonds in this compound could lead to novel derivatives that are otherwise difficult to access.

Ortho-Lithiation: The fluorine atoms could act as directing groups for metalation, allowing for selective functionalization at the 6-position, adjacent to the fluorine substituents.

Interdisciplinary Research Opportunities for this compound Chemistry

The unique properties of fluorinated compounds make them highly valuable in fields beyond traditional organic chemistry. This compound serves as a promising scaffold for creating novel molecules for a range of applications.

Medicinal Chemistry: Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, improve bioavailability, and increase binding affinity. nih.govresearchgate.netsci-hub.box Fluorinated benzofurans have demonstrated potential as anti-inflammatory and anticancer agents. nih.gov The 4,5-difluoro substitution pattern could be used to fine-tune the electronic and lipophilic properties of new drug candidates, potentially leading to compounds with improved pharmacological profiles. chim.itmdpi.com

Materials Science: Polyfluorinated aromatic compounds are integral to the development of advanced materials, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and liquid crystals. The defined dipole moment and electronic properties of this compound could be harnessed to design new materials with tailored optoelectronic characteristics.

Agrochemicals: A significant portion of modern pesticides and herbicides contain fluorine. nih.gov The benzofuran scaffold is found in numerous bioactive natural products, and its combination with fluorine offers a rational approach to developing new agrochemicals with enhanced potency and stability.

19F Magnetic Resonance Imaging (MRI): Molecules containing multiple magnetically equivalent fluorine atoms are being explored as contrast agents for 19F MRI, a technique with no background signal in biological systems. acs.orgresearchgate.net While the two fluorine atoms in this compound are not equivalent, the scaffold could be incorporated into larger, more complex structures designed for this advanced imaging modality.

Prospects for Rational Design of Novel Fluorinated Molecular Architectures

The future of this compound chemistry lies in its use as a building block for the rational design of complex, high-value molecules. researchgate.net By understanding the fundamental effects of the vicinal fluorine atoms, chemists can strategically employ this scaffold to create molecular architectures with precisely controlled properties.

The introduction of fluorine can significantly alter molecular conformation and stereoelectronic effects, which can be exploited to design highly selective ligands for biological targets. chim.it Computational modeling combined with synthetic exploration will be key to predicting how the 4,5-difluoro pattern influences intermolecular interactions, such as hydrogen bonding and π-stacking.

Furthermore, this compound can serve as a starting point for more elaborate fluorinated structures. For example, it could be a key component in the synthesis of multi-branched fluorinated materials or complex natural product analogues where the fluorine atoms are installed to block metabolic pathways or enhance biological activity. researchgate.netnih.gov The continued development of innovative synthetic methodologies will be paramount to unlocking the full potential of this compound and other novel fluorinated molecular architectures.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.